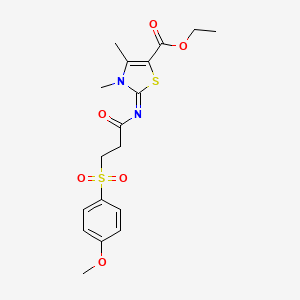

(E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)sulfonylpropanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S2/c1-5-26-17(22)16-12(2)20(3)18(27-16)19-15(21)10-11-28(23,24)14-8-6-13(25-4)7-9-14/h6-9H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTVBMVMTVZRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds have been found to interact with various enzymes and receptors in the body, influencing a range of biochemical processes.

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it could influence the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and are readily absorbed and distributed in the body.

Result of Action

Based on the properties of similar compounds, it could potentially have anti-inflammatory and anti-arthritic activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be enhanced or inhibited by the presence of certain ions or other compounds in the environment.

Biological Activity

The compound (E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a complex structure featuring a thiazole ring, sulfonyl group, and various substituents that contribute to its biological activity.

Chemical Structure

- Molecular Formula :

- IUPAC Name : this compound

- Anticancer Activity : The compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation through various pathways, including the modulation of key signaling proteins involved in cell cycle regulation and apoptosis .

- Antimicrobial Properties : Research indicates that thiazole derivatives possess antimicrobial activity against a range of pathogens. The sulfonyl group in this compound enhances its interaction with microbial targets, potentially disrupting their cellular processes .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This suggests its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., breast cancer and leukemia) showed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was primarily through the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for several strains, indicating promising antimicrobial potential .

Case Study 3: Anti-inflammatory Activity

In a murine model of inflammation, administration of the compound resulted in a significant decrease in edema formation and inflammatory markers such as TNF-alpha and IL-6. These findings support its use in therapeutic applications for inflammatory conditions .

Comparative Analysis of Biological Activities

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit promising anticancer properties. The thiazole moiety in (E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate has been linked to the inhibition of cancer cell proliferation. For instance, a study demonstrated that thiazole-based compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties

The sulfonamide group present in this compound has been associated with anti-inflammatory effects. Research has shown that sulfonamides can inhibit the activity of certain enzymes involved in inflammatory pathways, making this compound a candidate for further investigation as an anti-inflammatory agent .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, positioning it as a potential lead compound for developing new antibiotics .

Agricultural Science

1. Pesticide Development

The unique structural features of this compound make it suitable for use in pesticide formulations. Its efficacy against specific pests can be enhanced by modifying its chemical structure to improve stability and reduce toxicity to non-target organisms.

2. Plant Growth Regulators

Research indicates that thiazole derivatives can act as plant growth regulators by influencing hormonal pathways within plants. This application could lead to the development of new agricultural products that enhance crop yield and resistance to environmental stresses .

Materials Science

1. Synthesis of Advanced Materials

The compound's unique chemical structure allows it to serve as a building block for synthesizing advanced materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for various industrial applications .

2. Dyes and Pigments

The chromophoric properties of this compound can be explored for developing new dyes and pigments with vibrant colors and excellent lightfastness. This application is particularly relevant in the textile and coatings industries.

Case Studies

Comparison with Similar Compounds

Structural Similarity Assessment

Compound similarity is evaluated using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients. Key analogs include:

*Hypothetical Tanimoto scores based on Morgan fingerprints (radius=2). Higher values indicate greater structural overlap.

Key Observations :

- Thiophene analogs (e.g., compound 7b in ) share ester functionalities but differ in ring electronics (sulfur vs. nitrogen), reducing similarity .

- Nitroimidazole derivatives exhibit lower similarity due to distinct ring systems and nitro groups, which correlate with reduced antimycobacterial activity in some studies .

- Quaternary ammonium compounds (e.g., BAC-C12) are structurally dissimilar, emphasizing divergent applications (e.g., surfactants vs. medicinal chemistry) .

Physicochemical Properties

Critical properties were predicted using computational tools:

| Property | Target Compound | Thiophene Analog (7b) | Nitroimidazole Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 452.51 | 297.32 | 280.25 |

| logP | 2.8 | 1.2 | 1.5 |

| H-bond Acceptors | 7 | 5 | 4 |

| H-bond Donors | 1 | 2 | 1 |

Analysis :

- Increased H-bond acceptors (7 vs. 5 in 7b) may improve target engagement but reduce solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation of 4-methoxyphenyl precursors, followed by propanoylation and thiazole ring formation. Controlled copolymerization strategies (as seen in analogous thiazole derivatives) can improve yield and purity by adjusting reaction parameters like temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the (E)-isomer selectively .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve the (E)-configuration and confirm dihedral angles between the sulfonyl and thiazole moieties .

- NMR : and NMR (in CDCl or DMSO-d) identify key signals, such as the imino proton (δ 8.2–8.5 ppm) and methyl groups (δ 1.2–1.4 ppm for ethyl, δ 2.1–2.3 ppm for dimethyl-thiazole) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and guide derivative design?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. For example, the sulfonyl group’s electron-withdrawing effects can be quantified to predict nucleophilic attack sites. Coupled with experimental UV-Vis and fluorescence spectra, this approach enables rational design of derivatives with tailored photophysical properties (e.g., fluorophores or sensors) .

Q. How can researchers resolve contradictions in spectroscopic data, such as variable NMR shifts for the thiazole ring protons?

- Methodological Answer : Discrepancies may arise from tautomerism (e.g., thione-thiol equilibria) or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) in DMSO-d can stabilize specific tautomers, while 2D techniques (COSY, NOESY) clarify through-space interactions. For crystallographic ambiguity, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions influencing packing motifs .

Q. What strategies are effective for studying the compound’s interactions with biological targets, such as enzymes or serum proteins?

- Methodological Answer :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (K) to targets like human serum albumin (HSA). For example, the thiazole core’s hydrophobic interactions with HSA subdomains can be mapped via molecular docking (AutoDock Vina) .

- Fluorescence quenching assays monitor changes in tryptophan emission upon ligand binding, revealing conformational shifts in the protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.